5-Piperazin-1-yl-1,6-naphthyridine hydrochloride

Description

Molecular Geometry and Bonding Patterns

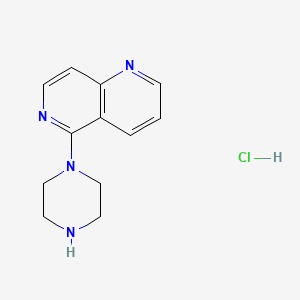

The molecular structure of this compound is characterized by its distinctive bicyclic naphthyridine core system fused with a six-membered piperazine ring through a carbon-nitrogen bond. The compound possesses the molecular formula C₁₂H₁₅ClN₄ with a molecular weight of 250.73 grams per mole, where the hydrochloride component serves as a counterion to enhance aqueous solubility. The naphthyridine moiety consists of two fused pyridine rings arranged in a 1,6-configuration, creating a planar aromatic system that extends the conjugation and influences the electronic properties of the molecule.

The piperazine substituent at the 5-position of the naphthyridine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen atoms positioned at opposite ends of the ring structure. This spatial arrangement allows for optimal orbital overlap between the piperazine nitrogen and the naphthyridine carbon at the attachment site. The bond lengths within the naphthyridine system follow typical aromatic patterns, with carbon-carbon bonds measuring approximately 1.39 angstroms and carbon-nitrogen bonds in the aromatic rings measuring approximately 1.33 angstroms.

The overall molecular geometry demonstrates a predominantly planar naphthyridine system with the piperazine ring extending perpendicular to this plane, creating a three-dimensional structure that influences both crystal packing and potential biological interactions. The presence of multiple nitrogen atoms throughout the structure provides several sites for hydrogen bonding and coordination interactions, which significantly impact the compound's solubility characteristics and binding affinity to biological targets.

Crystallographic Analysis and Polymorphism

Crystallographic investigations of this compound reveal important structural details regarding its solid-state organization and intermolecular interactions. The compound typically crystallizes in a triclinic crystal system, similar to related naphthyridine derivatives such as those reported in compound studies where detailed crystallographic parameters have been determined. The crystal structure is stabilized through a network of hydrogen bonding interactions involving the hydrochloride counterion and the nitrogen atoms present in both the naphthyridine and piperazine moieties.

The packing arrangement within the crystal lattice demonstrates significant intermolecular interactions that contribute to the overall stability of the solid form. The planar naphthyridine rings engage in π-π stacking interactions with neighboring molecules, while the piperazine rings participate in hydrogen bonding networks through their secondary nitrogen atoms. These interactions create a three-dimensional framework that influences the physical properties of the crystalline material, including melting point, solubility, and stability characteristics.

Polymorphic behavior has been observed in related naphthyridine compounds, suggesting that this compound may also exist in multiple crystalline forms under different crystallization conditions. The tendency for polymorphism in heterocyclic compounds containing multiple nitrogen atoms is well-documented and can significantly impact pharmaceutical development processes. Different polymorphic forms may exhibit varying dissolution rates, bioavailability profiles, and stability characteristics, making crystallographic analysis crucial for pharmaceutical applications.

The crystal structure analysis also provides insights into the molecular conformation adopted in the solid state, which may differ from the preferred conformation in solution due to crystal packing forces. Understanding these structural variations is essential for predicting the compound's behavior in different environments and for designing formulation strategies that optimize its performance in pharmaceutical applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the electronic environment and connectivity of individual atoms within the molecule. Proton nuclear magnetic resonance spectra typically reveal distinct signal patterns corresponding to the aromatic protons of the naphthyridine system and the aliphatic protons of the piperazine ring. The aromatic region displays characteristic multiplets between 7.0 and 9.0 parts per million, with specific chemical shifts that reflect the electron-withdrawing nature of the nitrogen atoms in the naphthyridine framework.

The piperazine ring protons appear as complex multiplets in the aliphatic region, typically between 2.5 and 4.0 parts per million, with the specific chemical shifts influenced by the proximity to the naphthyridine substituent and the protonation state of the nitrogen atoms. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with aromatic carbons appearing between 110 and 160 parts per million and aliphatic carbons from the piperazine ring appearing between 40 and 60 parts per million.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that provide insight into the functional groups present in the molecule and their bonding environments. The naphthyridine aromatic system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, while the piperazine ring contributes carbon-hydrogen stretching modes around 2800-3000 wavenumbers. The presence of the hydrochloride salt is often evidenced by broad absorption bands in the 2400-3200 wavenumber region due to nitrogen-hydrogen stretching of protonated nitrogen atoms.

Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the extended conjugated system of the naphthyridine core. The compound typically exhibits strong absorption bands in the ultraviolet region (250-350 nanometers) corresponding to π-π* transitions within the aromatic system. These electronic transitions are influenced by the electron-donating properties of the piperazine substituent, which can shift absorption maxima and alter extinction coefficients compared to unsubstituted naphthyridine systems.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic protons (naphthyridine) | 7.0-9.0 parts per million |

| Proton Nuclear Magnetic Resonance | Aliphatic protons (piperazine) | 2.5-4.0 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 110-160 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Aliphatic carbons | 40-60 parts per million |

| Fourier Transform Infrared | Aromatic stretching | 1400-1600 wavenumbers |

| Fourier Transform Infrared | Aliphatic carbon-hydrogen stretching | 2800-3000 wavenumbers |

| Ultraviolet-Visible | π-π* transitions | 250-350 nanometers |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about the molecular structure through characteristic fragmentation patterns that occur under ionization conditions. The molecular ion peak typically appears at mass-to-charge ratio 215 (corresponding to the free base form after loss of hydrogen chloride), which serves as the base for subsequent fragmentation processes. The most common ionization technique employed for this compound is electrospray ionization, which produces predominantly protonated molecular ions [M+H]⁺ at mass-to-charge ratio 216.

The primary fragmentation pathway involves the loss of the piperazine ring system, resulting in a characteristic fragment at mass-to-charge ratio 130, which corresponds to the naphthyridine core plus hydrogen. This fragmentation pattern is particularly diagnostic for compounds containing the piperazine-naphthyridine linkage and provides confirmation of the structural connectivity. Secondary fragmentation of the piperazine ring itself produces fragments at mass-to-charge ratios 86 and 85, corresponding to the intact piperazine ring system and its dehydrogenated form, respectively.

The naphthyridine portion of the molecule undergoes sequential fragmentation through loss of hydrogen cyanide and nitrogen-containing fragments, producing characteristic peaks that can be used for structural identification. The stability of the naphthyridine aromatic system results in relatively intense fragment ions that persist throughout the fragmentation process, making them useful for analytical identification purposes.

Under higher energy collision conditions, the compound exhibits additional fragmentation patterns that provide insight into the internal structure of both ring systems. The piperazine ring demonstrates characteristic alpha-cleavage adjacent to the nitrogen atoms, while the naphthyridine system shows fragmentation patterns consistent with retro-Diels-Alder reactions and ring-opening processes typical of bicyclic aromatic heterocycles.

| Fragment Mass-to-Charge Ratio | Structural Assignment | Fragmentation Process |

|---|---|---|

| 216 | [M+H]⁺ (protonated molecular ion) | Primary ionization |

| 215 | M⁺- (molecular ion, free base) | Loss of hydrogen chloride |

| 130 | Naphthyridine core + H | Loss of piperazine ring |

| 86 | Piperazine ring | Cleavage at naphthyridine-piperazine bond |

| 85 | Dehydrogenated piperazine | Loss of hydrogen from piperazine fragment |

Properties

IUPAC Name |

5-piperazin-1-yl-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTBBUXXWUUPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Naphthyridine Core

The foundational method involves the nucleophilic attack of piperazine on a suitably functionalized 1,6-naphthyridine precursor. The general reaction scheme is:

1,6-Naphthyridine derivative + Piperazine → 5-Piperazin-1-yl-1,6-naphthyridine intermediate

This process typically employs an acid catalyst, such as hydrochloric acid, to facilitate the substitution and protonate the nitrogen atoms, enhancing nucleophilicity. The reaction conditions are optimized to favor mono-substitution at the 5-position:

- Solvent: Ethanol or methanol, which dissolve both reactants and support reflux conditions.

- Temperature: Reflux at approximately 80–100°C.

- Catalyst: Hydrochloric acid, which also serves to generate the hydrochloride salt directly during synthesis.

Direct Synthesis via Cyclization and Functionalization

An alternative approach involves cyclization of pyridine derivatives followed by functionalization with piperazine. This method often employs multi-step processes including:

- Formation of the naphthyridine core via cyclization reactions.

- Subsequent substitution with piperazine under reflux or microwave-assisted conditions.

- Final salt formation through treatment with hydrochloric acid.

This route is advantageous for producing high-purity compounds suitable for pharmaceutical applications.

Key Reaction Parameters and Data

Industrial-Scale Synthesis Considerations

In industrial settings, continuous flow reactors are often employed to improve control over reaction parameters, increase yield, and ensure batch-to-batch consistency. Automated systems facilitate:

- Precise temperature control.

- Real-time monitoring of reaction progress via TLC or HPLC.

- Efficient salt formation and purification.

The process is designed to minimize impurities and streamline purification, often avoiding chromatographic steps by optimizing crystallization conditions.

Reaction Mechanisms

Nucleophilic Substitution

The core mechanism involves the lone pair on the piperazine nitrogen attacking the electrophilic site on the naphthyridine ring, facilitated by protonation under acidic conditions. The process proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the electron-deficient aromatic system allows substitution at the 5-position.

Salt Formation

Treatment with hydrochloric acid converts the free base to the hydrochloride salt, stabilizing the compound and enhancing solubility for biological applications.

Data Tables Summarizing Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Nucleophilic Substitution | Reaction of 1,6-naphthyridine with piperazine in acid | Simple, high yield, scalable | Requires purification to remove unreacted starting material |

| Cyclization and Functionalization | Multi-step synthesis with cyclization, then substitution | High purity, tailored functionalization | Longer process, more complex setup |

| Microwave-Assisted Synthesis | Accelerates reaction times, improves yields | Reduced reaction time, energy efficient | Equipment cost, scale-up challenges |

Research Findings and Innovations

Recent advances include the development of asymmetric synthesis techniques that improve stereoselectivity and yield, as well as the application of microwave irradiation to shorten reaction times significantly. For example, asymmetric synthesis of related naphthyridine derivatives achieved enantiomeric excesses exceeding 99.9%, demonstrating potential for producing enantiomerically pure compounds suitable for therapeutic use.

Chemical Reactions Analysis

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride has been studied for various pharmacological activities:

- Anticancer Activity : Compounds based on the naphthyridine scaffold have shown promising results in the treatment of various cancers. For instance, derivatives of 1,6-naphthyridine have been identified as potential inhibitors of critical pathways involved in cancer progression, demonstrating antiproliferative effects against different cancer cell lines .

- Antiviral Properties : Research indicates that naphthyridine derivatives possess antiviral activities, making them candidates for developing treatments against viral infections. This includes activity against viruses such as HIV and hepatitis C .

- CNS Disorders : The compound has been investigated for its effects on the central nervous system. Naphthyridine derivatives are being explored for their potential in treating neurological disorders, including Alzheimer's disease and depression .

- Diabetes Management : Some studies have suggested that naphthyridine derivatives can exhibit anti-diabetic effects by modulating metabolic pathways related to glucose metabolism and insulin sensitivity .

Chemical and Material Science Applications

Beyond pharmacology, this compound finds applications in materials science:

- Fluorescent Probes : Naphthyridine compounds are utilized as fluorescent probes due to their optical properties. They are effective in detecting biologically relevant molecules and can be used in imaging techniques .

- Ligands in Coordination Chemistry : The compound can serve as a ligand in coordination complexes with metals. These metal complexes have applications in catalysis and materials development .

Synthesis and Reactivity

The synthesis of this compound is often achieved through cyclization reactions involving piperazine and naphthyridine precursors. Various synthetic strategies have been reported that enhance yield and purity, making this compound accessible for research and industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several naphthyridine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that derivatives of this compound inhibited viral replication in Hepatitis C virus models. The mechanism was linked to interference with viral entry and replication processes.

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-piperazin-1-yl-1,6-naphthyridine hydrochloride, highlighting differences in molecular features and applications:

Key Findings from Comparative Studies

Reactivity and Synthetic Utility: this compound shares synthetic challenges common to piperazine-containing heterocycles, such as low reactivity in multi-component reactions. However, its naphthyridine core distinguishes it from simpler piperazine-thiadiazole hybrids, which require promoters like TMSCl for efficient synthesis . In contrast, Cetirizine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) exhibit higher synthetic versatility due to their ethanol-linked side chains, enabling easier derivatization for pharmacokinetic optimization .

Pharmacological Profiles :

- Pioglitazone Hydrochloride : Unlike 5-piperazin-1-yl-1,6-naphthyridine, this compound targets PPARγ receptors for diabetes management, leveraging its thiazolidinedione moiety for insulin sensitization .

- Cetirizine Analogues : These compounds prioritize histamine receptor binding, with structural modifications (e.g., chlorophenyl groups) enhancing selectivity and reducing central nervous system penetration .

Discontinuation of this compound by suppliers (e.g., CymitQuimica) contrasts with the commercial availability of analogues like pioglitazone, reflecting differences in demand and therapeutic relevance .

Research Implications and Limitations

- Gaps in Data : Direct comparative studies on biological activity (e.g., IC₅₀ values for kinase inhibition) between 5-piperazin-1-yl-1,6-naphthyridine and its analogues are absent in the provided evidence. Further experimental validation is required.

- Structural Optimization : The naphthyridine scaffold’s rigidity may limit conformational flexibility compared to piperazine-thiazolidinedione hybrids, impacting target binding .

Biological Activity

5-Piperazin-1-yl-1,6-naphthyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its crystalline form and high purity, which enhance its stability and reactivity. It serves as a versatile building block in chemical synthesis and has been investigated for various biological applications, including antimicrobial and anticancer activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors through binding interactions. The exact pathways can vary based on the application context.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various naphthyridine derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.7 to 13.2 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 5-Piperazin-1-yl-1,6-naphthyridine | S. aureus | 6–7 |

| Brominated Derivatives | B. cereus | 5.4–7.1 |

| Nalidixic Acid | E. coli | 10 |

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively researched. For instance, aaptamine, a related compound, demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 µg/mL . Similarly, studies have shown that compounds derived from naphthyridines induce apoptosis in cancer cells through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human leukemia cells (Kasumi-1). The compound was found to activate apoptosis and induce cell cycle arrest at specific concentrations (7 μM for G0/G1 phase and 45 μM for G2 phase) demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In a comparative study of various naphthyridine derivatives against Cryptosporidium parvum, it was noted that while some compounds exhibited modest potency (EC50 = 2.1 μM), others demonstrated significant efficacy in in vivo models of infection . This highlights the potential therapeutic applications of this compound in treating infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride, and how can intermediates be characterized?

- Methodology : Start with chlorinated 1,6-naphthyridine derivatives (e.g., 4-chloro-1,6-naphthyridine) and perform nucleophilic substitution with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) . Use Pd/C-catalyzed hydrogenolysis at 1 atm H₂ to remove protecting groups or reduce intermediates . Characterize intermediates via LC-MS and ¹H/¹³C NMR, ensuring purity (>95%) by HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed . Store in sealed containers under dry, inert conditions (argon or nitrogen atmosphere) to prevent hydrolysis . Dispose of waste via certified hazardous waste services, adhering to EPA/DOT regulations .

Q. Which analytical techniques are suitable for quantifying impurities in this compound?

- Methodology : Employ HPLC with a sodium perchlorate buffer (pH 2.7) and methanol gradient (Table 6 in ). Detect piperazine-related impurities (e.g., 1-(3-chlorophenyl)piperazine) using UV at 220 nm. Validate methods per ICH Q2(R1), ensuring resolution >2.0 between peaks .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the piperazine coupling step?

- Methodology : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF) to minimize side reactions. Use microwave-assisted synthesis at 120°C for 30 minutes to enhance reaction efficiency . Monitor by TLC (silica gel, ethyl acetate:hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of naphthyridine:piperazine) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–9.0). Use LC-MS to identify degradation products (e.g., hydrolyzed piperazine rings). Cross-validate findings with DFT calculations to predict pH-dependent degradation pathways .

Q. How can impurity profiles be reconciled across different synthetic batches?

- Methodology : Perform DOE (Design of Experiments) to identify critical process parameters (e.g., temperature, reaction time). Compare impurity fingerprints using PCA (Principal Component Analysis) on HPLC-MS datasets. Reference certified standards (e.g., MM0421.06 ) to calibrate impurity quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.